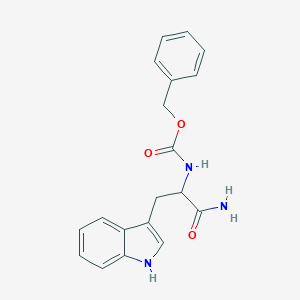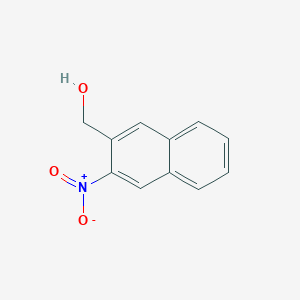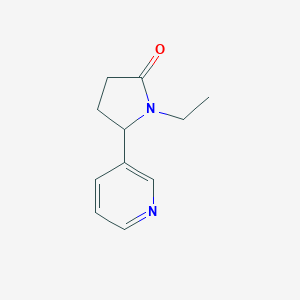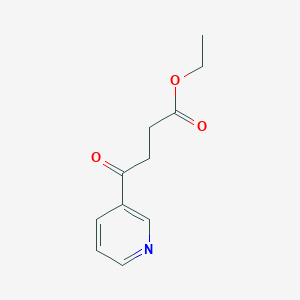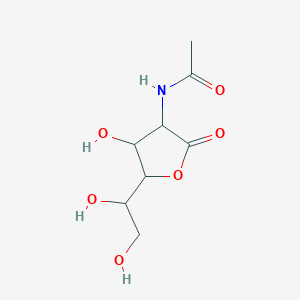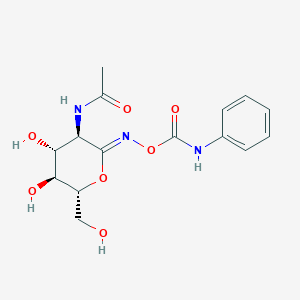
Pugnac
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La 24,25-dihidroxivitamina D3 tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor para sintetizar otros metabolitos de la vitamina D.
Biología: Se estudia por su papel en la homeostasis del calcio y el metabolismo óseo.
Medicina: Se investiga por sus posibles efectos terapéuticos sobre las enfermedades óseas y los trastornos relacionados con el calcio.
Industria: Se utiliza en la producción de suplementos de vitamina D y alimentos fortificados
Mecanismo De Acción
El mecanismo de acción de la 24,25-dihidroxivitamina D3 implica su interacción con el receptor de vitamina D (VDR). Al unirse a VDR, regula la expresión de genes implicados en el metabolismo del calcio y el fosfato. Esta regulación ayuda a mantener los niveles normales de calcio y fosfato en plasma, promoviendo la salud ósea y previniendo trastornos como el raquitismo y la osteomalacia .
Compuestos similares:
1,25-Dihidroxivitamina D3: La forma más activa de la vitamina D3, crucial para la absorción de calcio y la salud ósea.
25-Hidroxivitamina D3: Un precursor tanto de la 1,25-dihidroxivitamina D3 como de la 24,25-dihidroxivitamina D3.
Singularidad: La 24,25-dihidroxivitamina D3 es única en su función específica en la integridad y la reparación ósea. A diferencia de la 1,25-dihidroxivitamina D3, que está principalmente involucrada en la absorción de calcio, la 24,25-dihidroxivitamina D3 es esencial para el desarrollo óseo normal y la reparación de fracturas .
Análisis Bioquímico
Biochemical Properties
Pugnac plays a crucial role in biochemical reactions by inhibiting O-GlcNAcase, an enzyme responsible for the cleavage of O-GlcNAc from glycosylated proteins . This inhibition leads to an increase in global levels of O-GlcNAc, affecting various cellular processes. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes by this compound results in the accumulation of glycosphingolipids, mimicking lysosomal storage disorders .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By increasing the levels of O-GlcNAc, this compound influences cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to cause insulin resistance and has protective effects on post-traumatic cardiac function . Additionally, this compound treatment leads to the accumulation of free oligosaccharides in cells, which can impact cellular function and mimic lysosomal storage disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of O-GlcNAcase, inhibiting the enzyme’s activity . This inhibition prevents the removal of O-GlcNAc from glycosylated proteins, leading to an increase in O-GlcNAc levels. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes results in the accumulation of glycosphingolipids and free oligosaccharides, affecting cellular function and mimicking lysosomal storage disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable and can inhibit O-GlcNAcase and lysosomal β-hexosaminidases for extended periods . Long-term treatment with this compound can lead to the accumulation of free oligosaccharides and glycosphingolipids, impacting cellular function . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits O-GlcNAcase and increases O-GlcNAc levels . At high doses, this compound can cause toxic effects, including the accumulation of glycosphingolipids and free oligosaccharides . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of O-GlcNAcase and lysosomal β-hexosaminidases . By inhibiting these enzymes, this compound affects the metabolism of glycosphingolipids and free oligosaccharides, leading to their accumulation in cells . This accumulation can impact metabolic flux and metabolite levels, mimicking lysosomal storage disorders and affecting cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound’s inhibition of O-GlcNAcase and lysosomal β-hexosaminidases affects its distribution and accumulation within cells, leading to changes in cellular function and metabolism .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, nucleus, and mitochondria, where it inhibits O-GlcNAcase . This localization is crucial for its activity, as it allows this compound to interact with glycosylated proteins and inhibit their de-glycosylation. Additionally, this compound’s inhibition of lysosomal β-hexosaminidases affects its localization within lysosomes, leading to the accumulation of glycosphingolipids and free oligosaccharides .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 24,25-dihidroxivitamina D3 típicamente implica la hidroxilación de 25-hidroxivitamina D3. Este proceso está catalizado por la enzima CYP24A1, que introduce un grupo hidroxilo en la posición 24 del carbono . Las condiciones de reacción generalmente implican mantener un ambiente controlado para garantizar la actividad y estabilidad de la enzima.
Métodos de producción industrial: La producción industrial de 24,25-dihidroxivitamina D3 a menudo emplea métodos biotecnológicos, utilizando microorganismos genéticamente modificados que expresan la enzima CYP24A1. Este enfoque permite la producción eficiente y escalable del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: La 24,25-dihidroxivitamina D3 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para formar otros metabolitos.
Hidroxilación: Se pueden introducir grupos hidroxilo adicionales en diferentes posiciones.
Sustitución: Los grupos funcionales se pueden sustituir para modificar las propiedades del compuesto.
Reactivos y condiciones comunes:
Agentes oxidantes: Como permanganato de potasio u óxido de cromo.
Agentes hidroxilantes: Enzimas como CYP24A1.
Agentes sustituyentes: Varios reactivos orgánicos dependiendo de la sustitución deseada.
Principales productos:
1,24,25-Trihidroxivitamina D3: Formada por hidroxilación adicional.
Ácido calcitróico: Un producto de la vía de oxidación.
Comparación Con Compuestos Similares
1,25-Dihydroxyvitamin D3: The most active form of vitamin D3, crucial for calcium absorption and bone health.
25-Hydroxyvitamin D3: A precursor to both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3.
Uniqueness: 24,25-Dihydroxyvitamin D3 is unique in its specific role in bone integrity and healing. Unlike 1,25-dihydroxyvitamin D3, which is primarily involved in calcium absorption, 24,25-dihydroxyvitamin D3 is essential for normal bone development and fracture healing .
Propiedades
IUPAC Name |
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNJFVQMUMOJY-JIJAQUFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


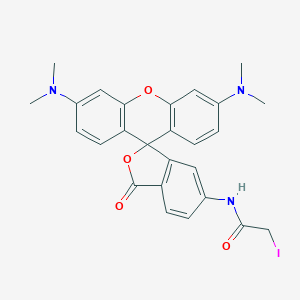

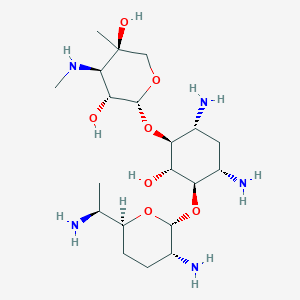

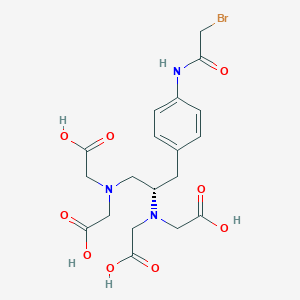
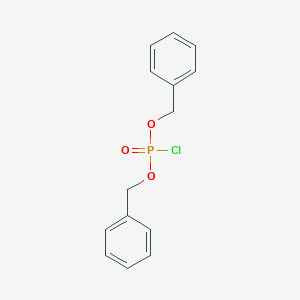
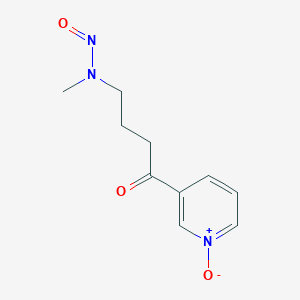
![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)
